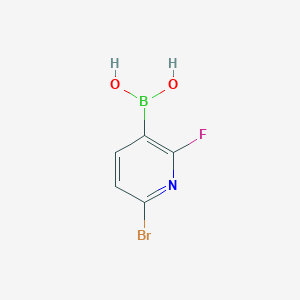

Ácido (6-bromo-2-fluoropiridin-3-il)borónico

Descripción general

Descripción

“(6-Bromo-2-fluoropyridin-3-yl)boronic acid” is a chemical compound with the CAS Number: 910649-58-0. It has a molecular weight of 219.81 and its linear formula is C5H4BBrFNO2 .

Synthesis Analysis

The synthesis of pyridinylboronic acids and esters like “(6-Bromo-2-fluoropyridin-3-yl)boronic acid” can be achieved through several methods. One of the most common methods is the palladium-catalyzed cross-coupling of halopyridines with tetraalkoxydiborane or dialkoxyhydroborane . Another method involves iridium or rhodium-catalyzed C-H or C-F borylation .Molecular Structure Analysis

The molecular structure of “(6-Bromo-2-fluoropyridin-3-yl)boronic acid” is represented by the linear formula C5H4BBrFNO2 . The compound contains boron, bromine, fluorine, nitrogen, and oxygen atoms in addition to carbon and hydrogen.Chemical Reactions Analysis

“(6-Bromo-2-fluoropyridin-3-yl)boronic acid” can be involved in various chemical reactions. For instance, it can participate in Suzuki-Miyaura coupling reactions . It can also be used as a precursor to biologically active molecules .Physical And Chemical Properties Analysis

“(6-Bromo-2-fluoropyridin-3-yl)boronic acid” is a solid compound . It should be stored in an inert atmosphere at a temperature between 2-8°C .Aplicaciones Científicas De Investigación

Aquí hay un análisis completo de las aplicaciones de investigación científica del ácido (6-bromo-2-fluoropiridin-3-il)borónico, también conocido como ácido 6-bromo-2-fluoropiridina-3-borónico, centrándose en sus aplicaciones únicas:

Reacciones de acoplamiento de Suzuki-Miyaura

Este compuesto está involucrado en reacciones de acoplamiento de Suzuki-Miyaura, que se utilizan ampliamente en la síntesis de diversos compuestos orgánicos. Estas reacciones son conocidas por sus condiciones suaves y tolerantes al grupo funcional, lo que las hace adecuadas para crear moléculas complejas .

Precursor de moléculas biológicamente activas

Sirve como precursor de moléculas biológicamente activas, incluidas las bencilureas heteroarílicas que exhiben actividad inhibitoria contra la glucógeno sintasa quinasa 3, una proteína quinasa involucrada en varios procesos celulares .

Heterociclización con ácidos α-oxocarboxílicos

El compuesto se utiliza en la heterociclización con ácidos α-oxocarboxílicos, un proceso importante para la síntesis de compuestos heterocíclicos que están presentes en muchos productos farmacéuticos .

Electrónica orgánica

Reconocimiento molecular

Las interacciones específicas entre los ácidos borónicos y ciertas moléculas se pueden explotar para el diseño de sensores o sistemas de administración de fármacos dirigidos. Este compuesto podría usarse potencialmente en tales aplicaciones debido a su grupo ácido borónico.

Síntesis de herbicidas e insecticidas

Los ácidos borónicos se han utilizado como materiales de partida para la síntesis de algunos herbicidas e insecticidas, lo que sugiere que este compuesto también puede encontrar uso en estas áreas .

Mecanismo De Acción

Target of Action

Boronic acids and their derivatives are known to be used in the suzuki-miyaura cross-coupling reaction , a widely-applied transition metal catalyzed carbon-carbon bond-forming reaction .

Mode of Action

In the Suzuki-Miyaura coupling reaction, the boronic acid or its derivative interacts with a palladium catalyst. The reaction involves two key steps: oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd-C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

The suzuki-miyaura coupling reaction, in which this compound may participate, is used to form carbon-carbon bonds, a fundamental process in organic synthesis . This reaction can be used to create a variety of complex organic compounds, potentially affecting various biochemical pathways depending on the specific compounds synthesized.

Pharmacokinetics

Boronic acids and their derivatives are generally known for their stability, ready preparation, and environmentally benign nature , which could potentially impact their bioavailability.

Result of Action

As a potential reagent in the suzuki-miyaura coupling reaction, it can contribute to the formation of carbon-carbon bonds, enabling the synthesis of a wide range of organic compounds .

Safety and Hazards

Direcciones Futuras

The future directions of research involving “(6-Bromo-2-fluoropyridin-3-yl)boronic acid” could include its use in the synthesis of more complex organic compounds. Its potential in Suzuki-Miyaura coupling reactions and as a precursor to biologically active molecules suggests that it could be useful in pharmaceutical research and development .

Análisis Bioquímico

Biochemical Properties

For instance, they are involved in Suzuki-Miyaura coupling reactions, a widely-used method for forming carbon-carbon bonds . This suggests that 6-Bromo-2-fluoropyridin-3-yl boronic acid may interact with enzymes and proteins in a similar manner.

Cellular Effects

The specific cellular effects of 6-Bromo-2-fluoropyridin-3-yl boronic acid are currently unknown. Boronic acids are known to interact with various cellular processes. For example, they have been used as precursors to biologically active molecules, including those with glycogen synthase kinase 3 inhibitory activity . This suggests that 6-Bromo-2-fluoropyridin-3-yl boronic acid may have similar effects on cellular function.

Molecular Mechanism

It is known that boronic acids can participate in Suzuki-Miyaura coupling reactions, which involve the transfer of organoboron compounds from boron to palladium . This suggests that 6-Bromo-2-fluoropyridin-3-yl boronic acid may exert its effects at the molecular level through similar mechanisms.

Temporal Effects in Laboratory Settings

Boronic acids are generally stable and readily prepared, suggesting that this compound may also exhibit stability over time .

Metabolic Pathways

Boronic acids are known to be involved in various chemical transformations, including oxidations, aminations, halogenations, and carbon-carbon bond formations . This suggests that 6-Bromo-2-fluoropyridin-3-yl boronic acid may be involved in similar metabolic pathways.

Transport and Distribution

Boronic acids are known to be relatively stable and environmentally benign , suggesting that this compound may be similarly distributed within cells and tissues.

Subcellular Localization

Boronic acids are known to interact with various cellular compartments and organelles due to their ability to form bonds with other molecules . This suggests that 6-Bromo-2-fluoropyridin-3-yl boronic acid may also be localized to specific compartments or organelles within the cell.

Propiedades

IUPAC Name |

(6-bromo-2-fluoropyridin-3-yl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4BBrFNO2/c7-4-2-1-3(6(10)11)5(8)9-4/h1-2,10-11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUGZMJMNGRGYRZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(N=C(C=C1)Br)F)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4BBrFNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50680553 | |

| Record name | (6-Bromo-2-fluoropyridin-3-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50680553 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.81 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

910649-58-0 | |

| Record name | B-(6-Bromo-2-fluoro-3-pyridinyl)boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=910649-58-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (6-Bromo-2-fluoropyridin-3-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50680553 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[5-(2-Thienyl)-1,2,4-oxadiazol-3-YL]methanamine hydrochloride](/img/structure/B1524799.png)